2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole
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Overview
Description
2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole is a chemical compound with potential applications in scientific research.
Scientific Research Applications
2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole has potential applications in scientific research due to its ability to interact with certain biological targets. It has been found to bind to the sigma-2 receptor, a protein that is overexpressed in certain types of cancer cells. This makes the compound a potential candidate for the development of cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole involves its interaction with the sigma-2 receptor. This interaction leads to the induction of apoptosis, or programmed cell death, in cancer cells. The compound also has the ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce tumor growth in animal models. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of cancer therapeutics. However, one limitation is that the compound may have off-target effects that could lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of 2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole. One direction is to further investigate its potential as a cancer therapeutic. This could involve the development of more potent analogs or the use of the compound in combination with other cancer therapeutics. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. This could involve the investigation of its neuroprotective effects and the development of analogs with improved activity. Overall, the future directions for this compound are promising and could lead to the development of new and effective therapeutics.
Synthesis Methods
The synthesis of 2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole involves the reaction of 2-bromo-1,3-benzothiazole with 1-(2-pyrrolidin-1-ylmethyl)pyrrolidine in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethylformamide or dimethylacetamide. This method yields the desired compound in good to excellent yields.
properties
IUPAC Name |
2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-2-8-15-13(5-1)18-16(20-15)11-19-10-4-7-14(19)12-6-3-9-17-12/h1-3,5-6,8-9,14,17H,4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPCOLXQSYJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC3=CC=CC=C3S2)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.